(4-Aminopiperidin-1-yl)(2-fluorophenyl)methanone hydrochloride (4-Aminopiperidin-1-yl)(2-fluorophenyl)methanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 915763-94-9
VCID: VC7853472
InChI: InChI=1S/C12H15FN2O.ClH/c13-11-4-2-1-3-10(11)12(16)15-7-5-9(14)6-8-15;/h1-4,9H,5-8,14H2;1H
SMILES: C1CN(CCC1N)C(=O)C2=CC=CC=C2F.Cl
Molecular Formula: C12H16ClFN2O
Molecular Weight: 258.72

(4-Aminopiperidin-1-yl)(2-fluorophenyl)methanone hydrochloride

CAS No.: 915763-94-9

Cat. No.: VC7853472

Molecular Formula: C12H16ClFN2O

Molecular Weight: 258.72

* For research use only. Not for human or veterinary use.

(4-Aminopiperidin-1-yl)(2-fluorophenyl)methanone hydrochloride - 915763-94-9

Specification

CAS No. 915763-94-9
Molecular Formula C12H16ClFN2O
Molecular Weight 258.72
IUPAC Name (4-aminopiperidin-1-yl)-(2-fluorophenyl)methanone;hydrochloride
Standard InChI InChI=1S/C12H15FN2O.ClH/c13-11-4-2-1-3-10(11)12(16)15-7-5-9(14)6-8-15;/h1-4,9H,5-8,14H2;1H
Standard InChI Key NVWKXLSACIJANB-UHFFFAOYSA-N
SMILES C1CN(CCC1N)C(=O)C2=CC=CC=C2F.Cl
Canonical SMILES C1CN(CCC1N)C(=O)C2=CC=CC=C2F.Cl

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

(4-Aminopiperidin-1-yl)(2-fluorophenyl)methanone hydrochloride consists of a piperidine ring substituted with an amino group at the 4-position, linked via a ketone bridge to a 2-fluorophenyl moiety. The hydrochloride salt enhances aqueous solubility, a critical feature for in vitro assays. Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC₁₂H₁₆ClFN₂O
Molecular Weight258.72 g/mol
IUPAC Name(4-aminopiperidin-1-yl)-(2-fluorophenyl)methanone; hydrochloride
SMILESC1CN(CCC1N)C(=O)C2=CC=CC=C2F.Cl
Canonical SMILESC1CN(CCC1N)C(=O)C2=CC=CC=C2F.Cl
InChI KeyNVWKXLSACIJANB-UHFFFAOYSA-N

The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that may influence binding interactions in biological systems .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthesis route involves a nucleophilic acyl substitution reaction between 2-fluorobenzoyl chloride and 4-aminopiperidine in anhydrous dichloromethane. Triethylamine (TEA) is employed to scavenge HCl, driving the reaction to completion:

2-Fluorobenzoyl chloride+4-AminopiperidineTEADCM(4-Aminopiperidin-1-yl)(2-fluorophenyl)methanone+HCl\text{2-Fluorobenzoyl chloride} + \text{4-Aminopiperidine} \xrightarrow[\text{TEA}]{\text{DCM}} \text{(4-Aminopiperidin-1-yl)(2-fluorophenyl)methanone} + \text{HCl}

The crude product is precipitated as the hydrochloride salt by bubbling HCl gas through the solution, yielding a purity of ≥95% after recrystallization from ethanol .

Process Optimization

Industrial-scale production may utilize continuous flow chemistry to improve reaction efficiency and reduce byproduct formation. Key parameters include:

  • Residence Time: 5–10 minutes

  • Temperature: 0–5°C (to minimize thermal degradation)

  • Solvent System: Dichloromethane/acetonitrile (3:1 v/v)

  • Yield: 78–82% (batch) vs. 88–92% (flow)

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits moderate solubility in polar solvents:

SolventSolubility (mg/mL)Conditions
Water12.5 ± 1.225°C, pH 3.0
Ethanol34.8 ± 2.125°C
DMSO48.9 ± 3.525°C

Stability studies indicate decomposition <5% over 12 months when stored desiccated at -20°C .

Spectroscopic Data

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 3300–2500 cm⁻¹ (NH₃⁺Cl⁻)

  • ¹H NMR (400 MHz, D₂O): δ 7.52–7.48 (m, 1H, Ar-F), 7.32–7.25 (m, 3H, Ar-H), 3.82–3.75 (m, 2H, piperidine-H), 3.10–2.98 (m, 2H, piperidine-H), 2.45–2.38 (m, 1H, piperidine-H), 1.92–1.85 (m, 2H, piperidine-H)

SupplierPurityPrice (100 mg)Availability
VulcanChem97%$215In stock
Chemscene97%$220Limited
Amatek Scientific95%$230Discontinued

Regulatory Status

Classified as "For research use only" by all suppliers, with no current Good Manufacturing Practice (GMP) batches available .

Future Directions

  • Target Identification: High-throughput screening against kinase and GPCR panels

  • Prodrug Development: Esterification of the ketone to enhance blood-brain barrier penetration

  • Toxicology Studies: Subchronic dosing in rodent models to establish NOAEL

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